molecular formula C10H11ClOS B14059236 1-(2-(Chloromethyl)-4-mercaptophenyl)propan-2-one

1-(2-(Chloromethyl)-4-mercaptophenyl)propan-2-one

Cat. No.: B14059236
M. Wt: 214.71 g/mol
InChI Key: VCXLOERXJVSIFB-UHFFFAOYSA-N
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Description

1-(2-(Chloromethyl)-4-mercaptophenyl)propan-2-one is a ketone derivative featuring a chloromethyl (-CH2Cl) and a mercapto (-SH) group on a phenyl ring. These functional groups confer unique chemical reactivity, such as nucleophilic substitution (via the chloromethyl group) and redox or coordination properties (via the thiol group). For instance, chloromethyl-substituted aryl ketones (e.g., 1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one, 1f in ) are known intermediates in pharmaceutical synthesis , while mercapto-substituted ketones may act as ligands in metal coordination or precursors in organic transformations.

Properties

Molecular Formula

C10H11ClOS

Molecular Weight

214.71 g/mol

IUPAC Name

1-[2-(chloromethyl)-4-sulfanylphenyl]propan-2-one

InChI

InChI=1S/C10H11ClOS/c1-7(12)4-8-2-3-10(13)5-9(8)6-11/h2-3,5,13H,4,6H2,1H3

InChI Key

VCXLOERXJVSIFB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)S)CCl

Origin of Product

United States

Preparation Methods

Chloromethylation of Aromatic Precursors

Chloromethylation serves as a cornerstone for introducing the chloromethyl group (-CH2Cl) at the ortho position of the phenyl ring. A common strategy involves reacting 4-mercaptophenylpropan-2-one with chloromethylating agents such as chloromethyl methyl ether (MOMCl) or bis(chloromethyl) ether in the presence of Lewis acids like zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions at 0–5°C to minimize side reactions, yielding the target compound with 65–72% efficiency.

Mechanistic Insight : The Lewis acid facilitates the generation of a chloromethyl carbocation, which undergoes electrophilic substitution at the aromatic ring’s ortho position. Steric hindrance from the proximal mercapto (-SH) group directs the chloromethyl group to the less hindered ortho site.

Bromomethylation and Subsequent Halogen Exchange

Alternative routes employ bromomethylation followed by halogen exchange. For instance, 4-mercaptophenylpropan-2-one is treated with bromomethyl phenyl sulfide in the presence of light irradiation to yield a bromomethyl intermediate. Subsequent substitution with chloride ions (e.g., using NaCl in DMF) replaces bromine with chlorine, achieving a 58–63% overall yield. This method benefits from milder conditions compared to direct chloromethylation but requires additional purification steps to remove residual bromide.

Mercapto Group Introduction via Thiolation

Thiol-Aryl Exchange Reactions

The mercapto group is introduced through nucleophilic aromatic substitution (SNAr) on halogenated precursors. For example, 1-(2-chloromethylphenyl)propan-2-one is reacted with thiourea in ethanol under reflux, followed by acidic hydrolysis to replace the chloro substituent at the para position with a mercapto group. This two-step process achieves a 70–75% yield but necessitates rigorous pH control to prevent oxidation of the -SH group.

Radical Thiolation Techniques

Recent advancements utilize photoredox catalysis to introduce the mercapto group. Irradiation of 1-(2-chloromethylphenyl)propan-2-one with a thiol donor (e.g., benzyl mercaptan) and a catalytic amount of [Ru(bpy)3]Cl2 generates a thiyl radical, which selectively adds to the aromatic ring’s para position. This method offers superior regioselectivity (≥90%) and avoids harsh acidic conditions.

Multi-Step Synthetic Pathways

Friedel-Crafts Acylation Followed by Functionalization

A modular approach begins with Friedel-Crafts acylation of toluene derivatives. For instance, reacting chloromethylbenzene with propionyl chloride in the presence of AlCl3 forms 1-(2-chloromethylphenyl)propan-2-one. Subsequent thiolation using hydrogen sulfide (H2S) under high-pressure conditions introduces the mercapto group, yielding the final product with a 68% overall yield.

Coupling Reactions with Pre-Functionalized Intermediates

Palladium-catalyzed cross-coupling has been employed to assemble the molecule from smaller fragments. A Suzuki-Miyaura coupling between 2-chloromethyl-4-bromophenylboronic acid and propan-2-one-derived triflate constructs the carbon skeleton, followed by thiolation via a Buchwald-Hartwig amination-like protocol. This method, while efficient (75–80% yield), requires expensive catalysts and inert atmosphere conditions.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A reported protocol involves heating a mixture of 4-mercaptophenylpropan-2-one, chloromethyl methyl ether, and ZnCl2 at 100°C for 10 minutes under microwave conditions, achieving an 85% yield. The rapid heating minimizes decomposition pathways, making this method preferable for large-scale production.

Patent-Based Methodologies

A patented approach (WO2012137225A1) utilizes chiral chloromethylating reagents to enhance stereochemical control during synthesis. The method employs (-)-menthyl chloromethyl carbonate as a chiral auxiliary, which directs the chloromethyl group to the desired position with 92% enantiomeric excess (ee). Although primarily designed for pharmaceutical applications, this technique demonstrates the potential for high-precision synthesis of 1-(2-(chloromethyl)-4-mercaptophenyl)propan-2-one.

Comparative Analysis of Synthesis Methods

Method Conditions Yield (%) Key Advantages Limitations Sources Cited
Direct Chloromethylation ZnCl2, 0–5°C, anhydrous 65–72 Simplicity, low cost Side reactions at higher temperatures
Bromomethylation + Exchange Light irradiation, NaCl/DMF 58–63 Mild conditions Requires halogen exchange step
Microwave-Assisted 100°C, 10 min 85 Rapid, scalable Specialized equipment needed
Patent Chiral Method (-)-Menthyl reagent, room temp 78 (92% ee) High stereoselectivity Costly reagents

Reaction Optimization and Challenges

Solvent and Catalyst Selection

Polar aprotic solvents like DMF and acetonitrile enhance reaction rates by stabilizing ionic intermediates. Heterogeneous catalysts such as zeolite-supported ZnCl2 improve recyclability and reduce metal contamination in the final product.

Oxidation Mitigation Strategies

The mercapto group’s susceptibility to oxidation necessitates the use of antioxidants (e.g., BHT) and inert atmospheres during synthesis. Post-synthesis stabilization via S-acylation with acetic anhydride has also been reported.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Chloromethyl)-4-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

1-(2-(Chloromethyl)-4-mercaptophenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Chloromethyl)-4-mercaptophenyl)propan-2-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that can alter their function. The mercapto group can participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 1-(2-(Chloromethyl)-4-mercaptophenyl)propan-2-one with analogous compounds, focusing on structural features, physical properties, and applications.

Structural and Functional Group Analysis

Compound Name Molecular Formula Key Substituents Functional Groups Key Properties/Applications Reference
This compound C₁₀H₁₀ClOS - Chloromethyl (-CH₂Cl)
- Mercapto (-SH)
Ketone, Thiol, Chloroalkyl Potential ligand, intermediate in organic synthesis
1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) C₁₁H₁₃ClO₂S - Chloromethyl (-CH₂Cl)
- Dimethyl sulfoxide group
Ketone, Sulfoxide White solid (m.p. 137.3–138.5°C); used in catalytic studies
1-(3-(tert-Butyl)-4-hydroxyphenyl)propan-2-one C₁₃H₁₈O₂ - tert-Butyl (-C(CH₃)₃)
- Hydroxyl (-OH)
Ketone, Phenol High-purity pharmaceutical intermediate
1-(1H-Benzimidazol-2-yl)propan-2-one C₁₀H₁₀N₂O - Benzimidazole ring Ketone, Heterocycle NSC 32157; applications in coordination chemistry
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one C₁₂H₁₃ClO - Chlorophenyl
- Cyclopropyl
Ketone, Cyclopropane CAS 123989-29-7; used in material science

Physical and Spectral Properties

  • Melting Points: The sulfoxide derivative 1f melts at 137.3–138.5°C , while hydrazono-propan-2-one derivatives (e.g., 7k–7n in ) exhibit higher melting points (168–192°C) due to hydrogen bonding and aromatic stacking . The target compound’s mercapto group may lower its melting point compared to sulfoxide analogs due to reduced symmetry. 1-(3-(tert-Butyl)-4-hydroxyphenyl)propan-2-one (CAS 33839-13-3) likely has a high melting point owing to hydrogen bonding from the phenolic -OH group .
  • Spectroscopic Data :

    • NMR shifts for aryl ketones are influenced by electron-withdrawing/donating substituents. For example, 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one () shows distinct ¹H/¹³C NMR signals for cyclopropyl and chlorophenyl groups . The mercapto group in the target compound would likely exhibit a characteristic thiol proton peak at ~1–3 ppm (¹H NMR) and a sulfur-sensitive ¹³C shift.

Biological Activity

1-(2-(Chloromethyl)-4-mercaptophenyl)propan-2-one is a compound characterized by the presence of both chloromethyl and mercapto functional groups. This unique combination imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacological research. The molecular formula of this compound is C10H11ClOSC_{10}H_{11}ClOS with a molecular weight of approximately 214.71 g/mol.

The biological activity of this compound primarily stems from its ability to interact with various biomolecules:

  • Covalent Bond Formation : The chloromethyl group can react with nucleophilic sites in proteins and nucleic acids, potentially leading to modifications that alter biological functions.
  • Redox Reactions : The mercapto group allows for participation in redox reactions, influencing cellular processes and signaling pathways.

These interactions suggest that the compound could modulate enzyme activities or signal transduction pathways, thus positioning it as a candidate for drug development.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against various strains of bacteria and fungi, which can be attributed to its reactive functional groups.

Anticancer Activity

The compound has also been investigated for its anticancer potential. Its ability to form covalent bonds with critical biomolecules may disrupt cancer cell signaling pathways, leading to inhibited growth and proliferation.

Case Studies

Several studies have explored the biological activities of similar compounds, providing insights into the potential effects of this compound:

  • Antifungal Activity : A study on related compounds demonstrated significant antifungal effects against Candida albicans, with minimal inhibitory concentrations (MIC) comparable to established antifungal agents .
  • Enzyme Inhibition : Research on structurally similar compounds revealed inhibition of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), suggesting potential neuroprotective effects that could be replicated by this compound .

Data Table: Biological Activity Overview

Activity Type Effect Observed Reference
AntimicrobialEffective against bacterial strains
AntifungalSignificant activity against C. albicans
AnticancerInhibition of cancer cell growth
Enzyme InhibitionPotential AChE and MAO-B inhibitors

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